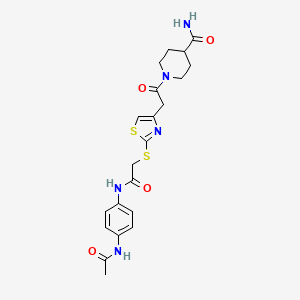

N,3-dimethylpyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,3-Dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .Applications De Recherche Scientifique

Anti-Tuberculosis Activity

N,3-dimethylpyridine-2-carboxamide derivatives have shown potent anti-tuberculosis activity. A study by Moraski et al. (2011) synthesized a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which demonstrated remarkable selectivity and potency against various tuberculosis strains, including multi- and extensive drug-resistant ones (Moraski et al., 2011).

Ligand Flexibility in Copper(II) Complexes

The compound has been studied for its role in ligand flexibility when forming complexes with metals. Rowland et al. (2001) explored the structures of Copper(II) complexes involving pyridine 2-carboxamide units, highlighting the compound's potential in complex formation and structure variation (Rowland et al., 2001).

Restricted Rotation in Amides

Research by Riddell and Williams (1973) examined the restricted rotation around the amide bond in NN-dimethylpyridine-2-carboxamides. Their findings contribute to understanding molecular dynamics and structural properties of such compounds (Riddell & Williams, 1973).

DNA-Intercalating Drug Development

The compound's derivative has been investigated for its potential in cancer treatment. For example, Wang et al. (2005) synthesized a compound for use as a PET tracer in cancer tyrosine kinase imaging, indicating its relevance in oncology research (Wang et al., 2005).

Brain Edema Inhibitors

In the field of neuroscience, Robert et al. (1995) studied derivatives of this compound as brain edema inhibitors, demonstrating the compound's potential in treating neurological conditions (Robert et al., 1995).

Binding in DNA Minor Groove

Wade et al. (1992) explored the design of peptides that bind in the minor groove of DNA using pyridine-2-carboxamide-netropsin, which helps in understanding DNA-protein interactions (Wade et al., 1992).

Orientations Futures

While specific future directions for N,3-Dimethylpyridine-2-carboxamide are not mentioned, similar compounds such as indole-2-carboxamides have been the focus of many researchers in the study of pharmaceutical compounds . They have been investigated for their unique inhibitory properties, and it is hoped that these scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propriétés

IUPAC Name |

N,3-dimethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-10-7(6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAICFZGGPOHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)